amine](/img/structure/B13237634.png)
[(2-Methylphenyl)methyl](pentan-3-YL)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)methylamine is an organic compound with the molecular formula C13H21N. This compound is a type of amine, characterized by the presence of a nitrogen atom bonded to an alkyl or aryl group. Amines are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methylamine typically involves the reaction of 2-methylbenzyl chloride with pentan-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-Methylphenyl)methylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride and are carried out under acidic conditions.
Major Products Formed
Oxidation: Nitroso, nitro, and N-oxide derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Applications De Recherche Scientifique
(2-Methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
(2-Methylphenyl)methylamine can be compared with other similar compounds, such as:
(2-Methylphenyl)methylamine: This compound has a similar structure but with a different alkyl chain length, which can affect its chemical properties and reactivity.
(2-Methylphenyl)methylamine: Another similar compound with a longer alkyl chain, which can influence its solubility and interaction with molecular targets.
(2-Methylphenyl)methylamine: This compound has a shorter alkyl chain, which can result in different pharmacokinetic and pharmacodynamic properties.
The uniqueness of (2-Methylphenyl)methylamine lies in its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
N-[(2-methylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C13H21N/c1-4-13(5-2)14-10-12-9-7-6-8-11(12)3/h6-9,13-14H,4-5,10H2,1-3H3 |
Clé InChI |
MRYAMHBSRYQREW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NCC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


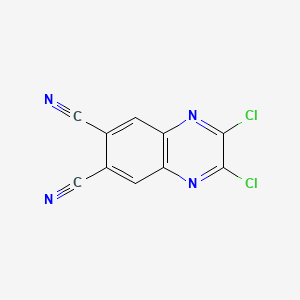
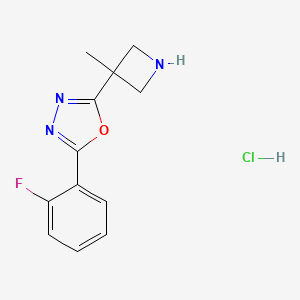
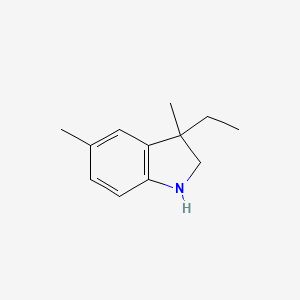

![8-Oxaspiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13237576.png)
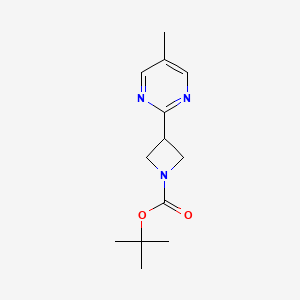
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B13237585.png)
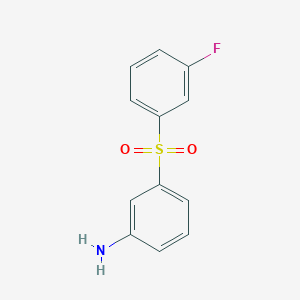
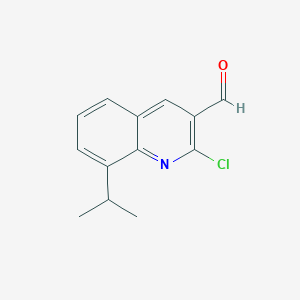
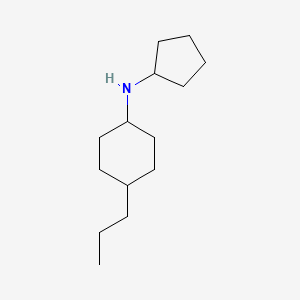
![1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13237619.png)
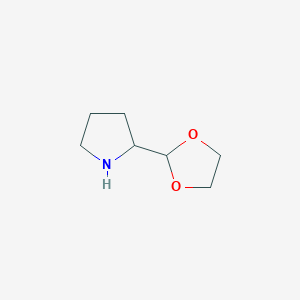
![N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13237631.png)
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide](/img/structure/B13237648.png)
